Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride
Overview
Description
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl. It is a derivative of phenylacetate and is characterized by the presence of amino and methoxy groups on the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted phenylacetate derivatives .
Scientific Research Applications
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
- Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(2,4-dihydroxyphenyl)acetate hydrochloride
Uniqueness
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is unique due to the presence of two methoxy groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The methoxy groups enhance its solubility and reactivity, allowing for a broader range of chemical modifications and applications compared to similar compounds .
Properties
IUPAC Name |
methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFDSXVNNQTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607016-34-1 | |
Record name | methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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